molecular formula C3H3IN2 B1350194 2-Iodoimidazole CAS No. 3034-62-6

2-Iodoimidazole

Cat. No. B1350194
CAS RN: 3034-62-6
M. Wt: 193.97 g/mol
InChI Key: MHHDMDLNVVCTAJ-UHFFFAOYSA-N
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Description

2-Iodoimidazole is a chemical compound with the molecular formula C3H3IN2 and a molecular weight of 193.97 .


Synthesis Analysis

Imidazole, the core structure of 2-Iodoimidazole, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of 2-Iodoimidazole consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The reaction is reported to proceed via initial oxidation of ketone to keto-aldehyde. Subsequent condensation of aldehyde with 2-aminobenzylalcohol and reaction with the in situ formed tosylamine, afforded imine .


Physical And Chemical Properties Analysis

2-Iodoimidazole has a molecular weight of 193.97 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Nitration of Iodoimidazoles

  • Chemical Reactions : Iodoimidazoles, including those in the 2-position, undergo nitration with nitric acid, leading to the replacement of iodine atoms with nitro groups. This process is influenced by the concentration of nitric acid and the use of a nitric acid-sulfuric acid nitrating mixture (Novikov et al., 1970).

Catalytic Reactions

  • Ionic Liquid-Coordinated Palladium Complex : A palladium complex prepared by adding PdCl(2) to an ionic liquid derived from 2,2'-biimidazole and iodobutane has shown effectiveness in catalyzing Heck reactions with good recyclability (Xiao et al., 2004).

Synthesis of Diversely Substituted 2-Aminoimidazoles

  • Cyclization of Secondary Propargylamines : A method involving the cyclization of secondary propargylamines using iodine allows for the generation of diversely-substituted 2-aminoimidazoles. The iodo group generated during cyclization can be used for further modification (Fedoseev et al., 2016).

Antibiofilm Agents

  • 2-Aminoimidazole-Derived Antibiofilm Agents : 2-Aminoimidazoles are known to inhibit and disperse biofilms across various bacterial orders. They show synergistic effects with antibiotics, significantly increasing biofilm dispersion and resensitizing multidrug-resistant bacteria (Rogers et al., 2010).

Molecular Spectroscopy

  • Rotational Spectra Analysis : The rotational spectra of 4- and 2-iodoimidazole have been measured to determine rotational, centrifugal distortion, and nuclear quadrupole coupling constants. This study contributes to understanding the planar geometries and electron transfer in these molecules (Cooper et al., 2018).

Synthesis of Substituted Imidazoles

  • Solid-Phase Synthesis : Using immobilized 4-iodoimidazole in metal/halogen exchange reactions followed by treatment with electrophiles has enabled the synthesis of 4-substituted imidazoles. This method has been used for library synthesis of imidazole compounds (Gelens et al., 2000).

Antibacterial and Antibiofilm Agents

  • Targeting Bacterial Response Regulators : 2-Aminoimidazole-based antibiofilm agents target bacterial response regulators like BfmR in Acinetobacter baumannii. These compounds disrupt bacterial protection mechanisms and biofilm formation (Thompson et al., 2012).

Antibiotic Resistance Mechanism

  • Nitroimidazole Catabolic Pathway : Understanding the catabolic pathway for 2-nitroimidazole reveals a novel nitrohydrolase enzyme, offering insights into antibiotic resistance mechanisms in soil bacteria and potentially in clinical settings (Qu & Spain, 2011).

Synthesis of Benzimidazole Derivatives

  • Antibacterial and Antitumor Activity : The synthesis of benzimidazole derivatives, including 2-aminoimidazole variants, has shown potential in treating microbial infections and tumor inhibition. Their antimicrobial and cytotoxicity effects have been evaluated against various pathogens and cancer cell lines (Khalifa et al., 2018).

Carbohydrate Chemistry

  • Converting Hydroxy-Groups to Iodo-Groups : A novel method for transforming hydroxy-groups in carbohydrates to iodo-groups with inversion of configuration has been developed, utilizing imidazole compounds (Garegg & Samuelsson, 1980).

Synthesis of Triiodoimidazole Complexes

  • Antimicrobial Activity : The synthesis of triiodoimidazole and its metal complexes has been explored, revealing its potential in antimicrobial applications against various strains of bacteria and fungi (Duru et al., 2016).

Halogen Bonding and Pseudorotaxanes

  • **Iodo-imidazolium Salts in Crystal Engineering**: The 2-iodoimidazolium group has been used in the anion-templated assembly of pseudorotaxanes, demonstrating its potency as a halogen bond donor. This application is significant in crystal engineering and molecular assembly, with implications for designing novel molecular architectures (Caballero et al., 2013).

Cancer Treatment and Radiotherapy

  • Use as Radiosensitizers : Nitroimidazoles, including 2-nitroimidazole derivatives, have been clinically used as radiosensitizers in cancer treatment since 1974. These compounds enhance the effectiveness of radiotherapy in various cancers, showcasing their potential in improving cancer treatment outcomes (Phillips et al., 1982).

Safety And Hazards

2-Iodoimidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent advances in the synthesis of imidazole derivatives have highlighted their potential therapeutic values for treating various diseases . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . This suggests that 2-Iodoimidazole and related compounds may have promising future applications in medicinal chemistry and drug development .

properties

IUPAC Name

2-iodo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHDMDLNVVCTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378478
Record name 2-Iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodoimidazole

CAS RN

3034-62-6
Record name 2-Iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
GA Cooper, CJ Anderson, C Medcraft… - Journal of Molecular …, 2018 - Elsevier
… of 4-iodoimidazole and 2-iodoimidazole and has the aim of … Each of 4-iodoimidazole and 2-iodoimidazole has been … It will be shown that 4-iodoimidazole and 2-iodoimidazole can …
Number of citations: 4 www.sciencedirect.com
JP Dickens, RL Dyer, BJ Hamill… - The Journal of …, 1981 - ACS Publications
… The preparation of authentic 2-iodoimidazole (17) has recently been reported,18 and this material is not identical with Pauly’s iodoimidazole. The assignment of structure 16 to di…
Number of citations: 44 pubs.acs.org
H Jin, P Kluth, FE Hahn - European Journal of Inorganic …, 2017 - Wiley Online Library
… in two cases with Pd 0 and unsubstituted 2-iodoimidazole or 2-iodobenzimidazole to give NH,NH-NHC complexes of type C. The oxidative addition of 2-iodoimidazole to Pt 0 yields only …
ED Luca - Journal of the Chemical Society, Perkin Transactions 1, 1998 - pubs.rsc.org
… The irradiation at λ > 300 nm of 4(5)-nitro-2-iodoimidazole in acetonitrile in the presence of … The starting material used in our experiments, 4(5)-nitro2-iodoimidazole 5, was prepared …
Number of citations: 18 pubs.rsc.org
J Kerhervé, C Botuha, J Dubois - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
… We present here a new palladium-catalyzed cross-coupling reaction of 2-iodoimidazole derivatives as well as the synthesis of the (R)- and (S)-allylsuccinic derivatives involved in the …
Number of citations: 29 pubs.rsc.org
RD Parra - Molecular Physics, 2016 - Taylor & Francis
… of 2-iodoimidazole with acetylene and ethylene as convenient linkers. 2-iodoimidazole … to form by the interactions of four 2-iodoimidazole molecules. In contrast to its intramolecular …
Number of citations: 6 www.tandfonline.com
P Lian, J Chen, Y Yuan, L Chen… - Journal of Energetic …, 2021 - Taylor & Francis
… 2,5(4)-Diiodo-4(5)-nitroimidazole (2), 2,5(4)-dinitro-4(5)-iodoimidazole (3), 4,5-dinitro-2-iodoimidazole (11) and imidazolium 2,4,5-trinitroimidazole (12) were gave as nitration products, …
Number of citations: 5 www.tandfonline.com
RJ Sundberg - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
… The lithium reagent gives products of addition to typical carhonyl compounds but only in low yield, lodination occurs at the 2-position, in low yield, and authentic 2-iodoimidazole is …
Number of citations: 25 onlinelibrary.wiley.com
N Panday, Y Canac, A Vasella - Helvetica Chimica Acta, 2000 - Wiley Online Library
… gave the desired 2-iodoimidazole 10 (82 ± 94%). The deprotected 2-iodoimidazole 11 was … The coupling constants of the 2-iodoimidazole 10, however, agree well with those of 7 (7H6/…
Number of citations: 102 onlinelibrary.wiley.com
RM de Figueiredo, S Thoret, C Huet, J Dubois - Synthesis, 2007 - thieme-connect.com
… palladium-catalyzed coupling reactions with 2-iodoimidazole. Perhaps due to the difficulty … with 2-iodoimidazole derivatives. The first attempt was done on 1-trityl-2-iodoimidazole (2a), …
Number of citations: 24 www.thieme-connect.com

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